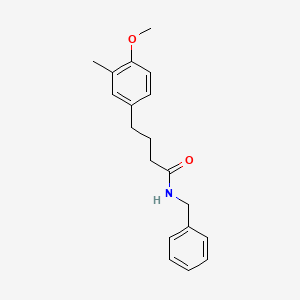
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide, also known as BMDP, is a novel psychoactive substance that belongs to the cathinone class of drugs. It is a synthetic compound that was first synthesized in the early 2010s and has gained popularity among recreational drug users due to its stimulant and euphoric effects. However, BMDP has also attracted the attention of scientific researchers due to its potential therapeutic applications.
Mechanism of Action
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide acts as a reuptake inhibitor for dopamine, serotonin, and norepinephrine transporters. It also acts as a releasing agent for these neurotransmitters, leading to an increase in their extracellular concentrations. The resulting increase in dopamine and serotonin levels in the brain is responsible for the stimulant and euphoric effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Biochemical and Physiological Effects
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have a variety of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also causes the release of stress hormones such as cortisol and adrenaline. In addition, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the immune system, leading to an increase in pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has several advantages for lab experiments, including its potency and selectivity for dopamine, serotonin, and norepinephrine transporters. However, it also has limitations, including its potential toxicity and adverse effects, which must be carefully monitored.
Future Directions
There are several future directions for research on N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide. One area of interest is its potential therapeutic applications for depression, anxiety, and addiction. Another area of interest is its potential use as a research tool for studying the dopamine and serotonin systems. Additionally, further research is needed to fully understand the potential toxicity and adverse effects of N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Synthesis Methods
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide can be synthesized using various methods, including the reductive amination of 4-methoxy-3-methylphenylacetone with benzylamine. The resulting compound is then subjected to acylation with butyric anhydride to produce N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide.
Scientific Research Applications
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been shown to have an effect on the dopamine and serotonin systems, which are involved in reward and mood regulation. In pharmacology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied as a potential treatment for depression, anxiety, and addiction. In toxicology, N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide has been studied for its potential toxicity and adverse effects.
properties
IUPAC Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-15-13-16(11-12-18(15)22-2)9-6-10-19(21)20-14-17-7-4-3-5-8-17/h3-5,7-8,11-13H,6,9-10,14H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJNPYAXJHQNEQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCCC(=O)NCC2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-(4-methoxy-3-methylphenyl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)


![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)
![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)


![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)


